

Determining Picoxystrobin's Detection and Quantification Limits: A Comparative Guide

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Compound of Interest

Compound Name: Picoxystrobin-d3

Cat. No.: B12398175

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For researchers and professionals in drug development and scientific research, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) is paramount for method validation and ensuring reliable data. This guide provides a comparative overview of analytical methods for the strobilurin fungicide, picoxystrobin, with a focus on its LOD and LOQ in various matrices. Experimental data from peer-reviewed studies are presented to offer a clear comparison with alternative fungicides.

Performance Comparison of Analytical Methods

The determination of picoxystrobin residues is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods, each offering distinct advantages in sensitivity and selectivity.

The selection of the analytical method often depends on the matrix being analyzed and the required sensitivity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has been successfully applied for the extraction of picoxystrobin from various agricultural products.

Below is a summary of reported LOD and LOQ values for picoxystrobin and other comparator fungicides using different analytical methods and in various sample matrices.

Table 1: Limit of Detection (LOD) and Quantification (LOQ) of Picoxystrobin

Matrix	Analytical Method	LOD	LOQ	Reference
Agricultural Products	GC-ECD & GC-MS	0.005 mg/kg	0.02 mg/kg	[1]
Oriental Melon	GC-ECD & GC-MS	0.003 mg/kg	0.01 mg/kg	[2]
Pepper	UPLC-MS/MS	0.0360-0.272 µg/kg	0.120-0.910 µg/kg	
Chinese Herbs	LC-MS/MS	-	2 µg/kg	[3]
Fruits, Vegetables, Soil	GC-MS/MS	<0.006 µg/kg	<0.019 µg/kg	[4]

Table 2: Comparative LOD and LOQ of Other Strobilurin Fungicides

Fungicide	Matrix	Analytical Method	LOD	LOQ	Reference
Azoxystrobin	Fruits, Vegetables, Soil	GC-MS/MS	<0.006 µg/kg	<0.019 µg/kg	[4]
Pyraclostrobin	Pepper	UPLC-MS/MS	0.0360-0.272 µg/kg	0.120-0.910 µg/kg	
Trifloxystrobin	Fruits, Vegetables, Soil	GC-MS/MS	<0.006 µg/kg	<0.019 µg/kg	[4]
Kresoxim-methyl	Fruits, Vegetables, Soil	GC-MS/MS	<0.006 µg/kg	<0.019 µg/kg	[4]
Dimoxystrobin	Chinese Herbs	LC-MS/MS	-	2 µg/kg	[3]

Table 3: Comparative LOD and LOQ of Non-Strobilurin Fungicides

Fungicide Class	Fungicide	Matrix	Analytical Method	LOD	LOQ	Reference
Triazole	Tebuconazole	Water	LC-MS/MS	0.025 ng/mL	0.05 ng/mL	[5]
Triazole	Penconazole	Water	GC-MS	0.3 µg/L	1 µg/L	[6]
Benzimidazole	Carbendazim	Vegetables	HPLC-UV	0.003 mg/kg	0.030 mg/kg	[7]
Benzimidazole	Thiabendazole	Swine Muscle	LC-MS/MS	<6 µg/kg	<10 µg/kg	[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the analysis of picoxystrobin using GC-MS and UPLC-MS/MS.

Protocol 1: Picoxystrobin Analysis by GC-MS in Agricultural Products

This method is adapted from a validated procedure for the determination of picoxystrobin in various agricultural commodities[1].

1. Sample Preparation (Acetonitrile Extraction and Florisil Cleanup)

- Extraction: Homogenize 20 g of the sample with 100 mL of acetonitrile.
- Partitioning: Add 10 g of sodium chloride and shake vigorously.
- Cleanup: Pass the acetonitrile extract through a Florisil solid-phase extraction (SPE) cartridge.
- Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 6890N or equivalent.
- Column: DB-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
- Injector: Splitless mode at 280°C.
- Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitored Ions (m/z): 145, 173, 303, 335.

Protocol 2: Picoxystrobin Analysis by UPLC-MS/MS in Pepper

This protocol is based on a method for the simultaneous analysis of picoxystrobin and its metabolite in pepper [1].

1. Sample Preparation (Modified QuEChERS)

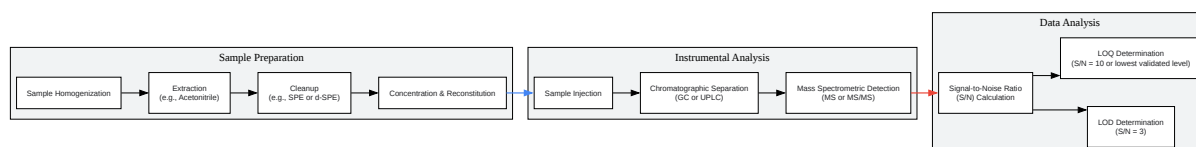
- Extraction: Homogenize 10 g of the pepper sample with 10 mL of acetonitrile.
- Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix with a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
- Final Extract: Centrifuge and filter the supernatant before UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m).
- Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for picoxystrobin and any metabolites of interest are monitored.

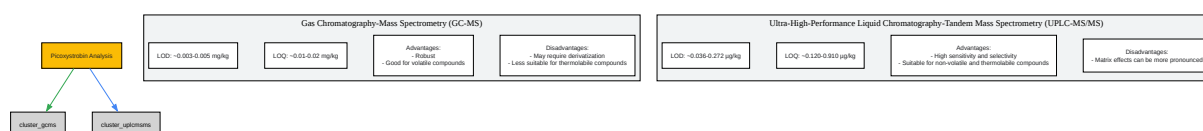
Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.



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Caption: Workflow for LOD and LOQ Determination.

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Caption: Comparison of GC-MS and UPLC-MS/MS for Picoxystrobin.

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